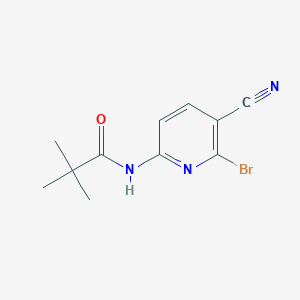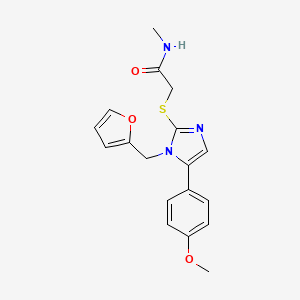![molecular formula C10H15NO B2556290 2-[4-(Aminométhyl)phényl]propan-2-ol CAS No. 214758-90-4](/img/structure/B2556290.png)
2-[4-(Aminométhyl)phényl]propan-2-ol
Vue d'ensemble
Description
2-[4-(Aminomethyl)phenyl]propan-2-ol is a chemical compound with the molecular formula C10H15NO. It is known for its utility in various chemical reactions and its role as a reagent in the preparation of specific modulators for muscarinic acetylcholine receptors .
Applications De Recherche Scientifique
2-[4-(Aminomethyl)phenyl]propan-2-ol is utilized in several scientific research applications, including:
Biology: Used in studies involving receptor modulation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects due to its interaction with specific receptors.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
2-[4-(Aminomethyl)phenyl]propan-2-ol plays a significant role in biochemical reactions, particularly in the modulation of the muscarinic acetylcholine receptor M4 . This receptor is a G protein-coupled receptor that is involved in various physiological processes, including cognitive function, motor control, and modulation of neurotransmitter release. The interaction of 2-[4-(Aminomethyl)phenyl]propan-2-ol with the muscarinic acetylcholine receptor M4 enhances the receptor’s response to acetylcholine, leading to increased receptor activity. This interaction is crucial for the development of therapeutic agents targeting neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Aminomethyl)phenyl]propan-2-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[4-(Aminomethyl)phenyl]propan-2-ol is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its modulatory effects on the muscarinic acetylcholine receptor M4, leading to sustained cellular responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]propan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of 2-[4-(Aminomethyl)phenyl]propan-2-ol may involve the catalytic hydrogenation of 4-(aminomethyl)benzaldehyde over a palladium catalyst. This method is advantageous due to its scalability and efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Aminomethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)benzyl alcohol
- 4-(Aminomethyl)benzaldehyde
- 4-(Aminomethyl)benzoic acid
Uniqueness
2-[4-(Aminomethyl)phenyl]propan-2-ol is unique due to its specific structure, which allows it to act as a positive allosteric modulator of muscarinic acetylcholine receptors. This property distinguishes it from other similar compounds that may not exhibit the same level of receptor modulation .
Propriétés
IUPAC Name |
2-[4-(aminomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABOQLRHAMRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214758-90-4 | |
| Record name | 2-[4-(aminomethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556218.png)

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)





![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2556230.png)
